N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-12-9-15-7-10-19-11-8-15)16-3-5-17(6-4-16)21-13-1-2-14-21/h1-8,10-11,13-14H,9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNSQHROCRGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method is the condensation reaction between 4-(1H-pyrrol-1-yl)benzoic acid and 2-(pyridin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity .
Comparison with Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Structure : Shares the 4-(1H-pyrrol-1-yl)benzamide core but replaces the pyridinyl group with a benzooxazepine ring bearing a chlorine substituent.
- Molecular Weight : 409.9 g/mol (vs. ~304 g/mol for the target compound).
4-Nitro-N-(2-piperidin-1-ylethyl)benzamide
- Structure : Features a nitro group at the benzamide para position and a piperidinyl-ethyl linker.
- Molecular Weight : 277.32 g/mol.
- Key Differences : The nitro group is a strong electron-withdrawing substituent, likely reducing solubility compared to the pyrrole group in the target compound. LogP = 2.66, suggesting moderate lipophilicity, which may differ from the target compound due to the pyridine-pyrrole interplay .
Functional Analogs (Sigma Receptor Ligands)
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA)
- Structure : Contains a piperidinyl-ethyl linker and iodinated benzamide core.
- Receptor Affinity : Binds sigma-1 receptors with high affinity (Kd = 5.80 nM in DU-145 prostate cancer cells) .
- Key Differences : The iodine atom and methoxy group enhance radiolabeling utility but may increase steric hindrance compared to the pyrrole-pyridine system in the target compound.
4-[¹²⁵I]Iodo-N-[2-(1'-piperidinyl)ethyl]benzamide
- Structure : Lacks the pyrrole substituent but shares the piperidinyl-ethyl linker.
- Therapeutic Potential: Demonstrated rapid blood clearance and tumor uptake in prostate xenograft models, suggesting diagnostic utility .
Pharmacological and Structural Comparison Table
Research Findings and Implications
- Receptor Targeting : Benzamides with piperidinyl or pyridinyl linkers show high sigma receptor affinity, suggesting the target compound’s pyridine group may confer similar selectivity . However, substitution patterns (e.g., pyrrole vs. iodine/methoxy) critically influence binding kinetics and therapeutic windows.
- Metabolic Stability : Pyrrole-containing compounds (e.g., the target compound) may exhibit improved metabolic stability over nitro or halogenated analogs due to reduced susceptibility to oxidative metabolism .
- Therapeutic Gaps: Unlike PIMBA and related iodinated benzamides, the target compound lacks radiolabeling functionality but could be optimized for non-invasive imaging or targeted therapy with structural modifications .
Biological Activity
N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including those similar to this compound. For instance, pyrrolyl benzamide derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, compared to control drugs like ciprofloxacin which had an MIC of 2 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | S. aureus, E. coli |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Anticancer Activity
In vitro evaluations have demonstrated that derivatives of this compound exhibit notable cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown IC50 values in the range of 3.79 to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460 .
| Cell Line | IC50 (µM) | Compound Type |
|---|---|---|
| MCF7 | 3.79 | Pyrrole derivative |
| NCI-H460 | 42.30 | Pyrrole derivative |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been explored, with some showing significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may contribute to reducing inflammation through similar mechanisms .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with target proteins relevant to its biological activity. These studies indicate that the compound can effectively bind to active sites of proteins involved in bacterial resistance and cancer proliferation pathways, suggesting a mechanism for its observed biological effects .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of similar compounds:
- Pyrrole Derivatives as Antibacterial Agents : A study synthesized various pyrrole-containing benzamides and tested their antibacterial properties against common pathogens, establishing a structure–activity relationship (SAR) that informs future drug design .
- In Vitro Anticancer Screening : Another investigation evaluated a series of pyridine derivatives for anticancer activity against multiple cell lines, revealing promising candidates for further development based on their IC50 values .
Q & A
Q. What are the established synthetic routes for N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide?
The synthesis typically involves coupling reactions between pyridine- and pyrrole-containing precursors. For example:
- Amide bond formation : Reacting 4-(1H-pyrrol-1-yl)benzoic acid derivatives with 2-(pyridin-4-yl)ethylamine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethyl sulfoxide (DMSO) under nitrogen atmosphere .
- Reflux conditions : Pyridine is often used as a solvent and base to facilitate reactions, as seen in analogous benzamide syntheses (e.g., 4–6 hours under reflux) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- X-ray crystallography : Provides definitive structural confirmation, as demonstrated for structurally similar benzamides (monoclinic crystal system, P2₁/n space group, R factor ≤ 0.041) .
- High-performance liquid chromatography (HPLC) : Purity assessment (≥95% by HPLC) .
- Nuclear magnetic resonance (NMR) : Key for confirming proton environments, particularly the pyridinyl and pyrrole moieties .
Q. What purification strategies are effective for isolating this compound?
Q. How should stability and storage conditions be optimized?
- Storage : Maintain at +5°C in airtight containers to prevent degradation via hydrolysis or oxidation .
- Handling : Avoid dust formation and exposure to moisture; use inert atmospheres (e.g., nitrogen) during synthesis .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved activity?
- Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict feasible reaction pathways and intermediates, reducing trial-and-error experimentation .
- Molecular docking : Screen derivatives for binding affinity to target proteins (e.g., kinases), leveraging software like AutoDock Vina to prioritize synthesis .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for this compound?
- Bioisosteric replacement : Substitute the pyrrole ring with other heterocycles (e.g., imidazole) to assess impact on biological activity .
- Functional group modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability and lipophilicity, as seen in related benzamides .
Q. How can contradictory biological activity data be resolved?
- Dose-response profiling : Conduct assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Orthogonal assays : Validate results using multiple techniques (e.g., fluorescence polarization and surface plasmon resonance) to rule out assay-specific artifacts .
Q. What strategies optimize pharmacokinetic properties like solubility and bioavailability?
Q. How are mechanistic studies conducted to elucidate the compound’s mode of action?
Q. What experimental designs mitigate synthetic challenges in scaling up production?
- Flow chemistry : Continuous flow reactors minimize side reactions and improve yield for temperature-sensitive steps (e.g., coupling reactions) .
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) using software like JMP to maximize efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
